molecular formula C15H12O3 B15095039 4-(4-Methylbenzoyl)benzoic acid CAS No. 35776-96-6

4-(4-Methylbenzoyl)benzoic acid

Cat. No.: B15095039
CAS No.: 35776-96-6
M. Wt: 240.25 g/mol
InChI Key: JPEOSEZZXWJRHV-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O3. It is also known as 2-(4-methylbenzoyl)benzoic acid. This compound is characterized by the presence of a benzoyl group substituted with a methyl group at the para position, attached to a benzoic acid moiety. It is commonly used as an intermediate in the synthesis of dyes and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbenzoyl chloride and benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and ultrasonic irradiation has been explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylbenzoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzoyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylbenzoyl)benzoic acid is unique due to the presence of both the methyl and benzoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

35776-96-6

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

4-(4-methylbenzoyl)benzoic acid

InChI

InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9H,1H3,(H,17,18)

InChI Key

JPEOSEZZXWJRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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